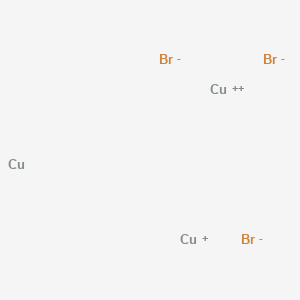Copper(1+) copper(2+) bromide--copper (1/1/3/1)
CAS No.: 37190-22-0
Cat. No.: VC18393424
Molecular Formula: Br3Cu3
Molecular Weight: 430.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37190-22-0 |
|---|---|
| Molecular Formula | Br3Cu3 |
| Molecular Weight | 430.35 g/mol |
| IUPAC Name | copper;copper;copper(1+);tribromide |
| Standard InChI | InChI=1S/3BrH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3 |
| Standard InChI Key | MKJZQTWSCKUILN-UHFFFAOYSA-K |
| Canonical SMILES | [Cu].[Cu+].[Cu+2].[Br-].[Br-].[Br-] |
Introduction
Fundamental Chemistry of Copper Bromides
Copper bromides are pivotal in inorganic and organometallic chemistry due to their versatile redox properties and structural diversity. The two primary copper bromides—copper(I) bromide (CuBr) and copper(II) bromide (CuBr₂)—serve as foundational compounds for understanding mixed-valent systems.
Copper(I) Bromide: Synthesis and Structural Properties
Copper(I) bromide (CuBr) is a white diamagnetic solid that adopts a zinc sulfide (ZnS)-like polymeric structure, featuring tetrahedrally coordinated copper centers interconnected by bromide ligands . This compound is typically synthesized via the reduction of copper(II) salts with sulfite in the presence of bromide ions, as illustrated by the reaction:
.
CuBr’s insolubility in most solvents arises from its extended polymeric network, though it forms soluble adducts with Lewis bases like dimethyl sulfide (DMS) . These adducts, such as CuBr(S(CH₃)₂), exhibit linear two-coordinate geometries and are instrumental in generating organocopper reagents for synthetic applications .
Copper(II) Bromide: Characteristics and Stability
Copper(II) bromide (CuBr₂) is a black crystalline solid with a cadmium iodide (CdI₂)-type layered structure, where each Cu²⁺ ion is octahedrally coordinated by six bromide ligands . Its synthesis often involves direct reaction of copper with bromine, though detailed protocols are less commonly reported . CuBr₂ melts at 498°C and decomposes at 900°C, with a density of 4.72 g/cm³ . The compound’s stability in air is limited due to hygroscopicity and susceptibility to reduction, complicating its handling.
Table 1: Comparative Properties of CuBr and CuBr₂
| Property | CuBr | CuBr₂ |
|---|---|---|
| Formula | CuBr | CuBr₂ |
| Oxidation State | +1 | +2 |
| Structure | ZnS-type polymeric | CdI₂-type layered |
| Melting Point | 492°C | 498°C |
| Density | 4.71 g/cm³ | 4.72 g/cm³ |
| Solubility | Insoluble in H₂O | Soluble in H₂O |
Mixed-Valent Copper Bromide Systems
Mixed-valent copper compounds, which contain both Cu⁺ and Cu²⁺ ions, are rare but theoretically significant due to their unique electronic configurations and potential catalytic applications. The compound "Copper(1+) Copper(2+) Bromide–Copper (1/1/3/1)" likely represents a stoichiometric ratio of Cu⁺:Cu²⁺:Br = 1:1:3, yielding a hypothetical formula of Cu₂Br₃. This formulation balances charges as follows:
.
Theoretical Foundations and Charge Balance
In mixed-valent systems, charge delocalization between Cu⁺ and Cu²⁺ ions can stabilize otherwise unstable oxidation states. For example, diorganocopper complexes with mixed oxidation states (e.g., [CuIICuIII]) demonstrate how ligand frameworks can stabilize atypical valences . Similarly, a Cu₂Br₃ system could achieve stability through bridging bromide ligands that mediate electron transfer between copper centers, akin to the polymeric structures of CuBr and layered arrangements of CuBr₂ .
Structural Hypotheses and Coordination Geometry
A plausible structure for Cu₂Br₃ might combine elements of both CuBr and CuBr₂. For instance, a chain-like polymer could alternate Cu⁺ and Cu²⁺ centers linked by µ-bromide bridges. Extended X-ray absorption fine structure (EXAFS) studies of analogous mixed-valent copper oxides suggest that such systems exhibit distorted geometries due to Jahn-Teller effects . Computational modeling, as applied to Cu₃O₃⁺ clusters, could predict bond lengths and angles for Cu₂Br₃ .
Synthetic Pathways to Mixed-Valent Copper Bromides
Redox-Mediated Synthesis
Controlled redox reactions offer a viable route to mixed-valent copper bromides. For example, partial oxidation of CuBr in the presence of bromide ions could yield Cu²⁺ species:
.
Arresting this reaction at an intermediate stage might produce Cu₂Br₃. Alternatively, comproportionation of Cu⁰ and Cu²⁺ in a bromide-rich environment could achieve similar results:
.
Ligand-Stabilized Approaches
Macrocyclic ligands, such as those used in diorganocopper complexes , could stabilize Cu⁺/Cu²⁺ mixtures by providing rigid coordination environments. For instance, a pyrazole-based macrocycle might enforce a specific Cu⁺:Cu²⁺ ratio while mitigating disproportionation.
Spectroscopic and Electronic Characterization
UV-Vis and EPR Spectroscopy
Mixed-valent copper systems often exhibit distinctive absorption bands due to intervalence charge transfer (IVCT) transitions. For Cu₂Br₃, a broad absorption in the visible or near-infrared region would suggest electronic communication between Cu⁺ and Cu²⁺ centers . Electron paramagnetic resonance (EPR) spectroscopy could identify paramagnetic Cu²⁺ sites, with g-values and hyperfine coupling constants providing insights into local geometry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume